7-Bromo-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Beschreibung
Eigenschaften
Molekularformel |
C9H7BrN2O |
|---|---|
Molekulargewicht |
239.07 g/mol |
IUPAC-Name |
7-bromo-3-methylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C9H7BrN2O/c1-6-4-11-8-3-2-7(10)5-12(8)9(6)13/h2-5H,1H3 |
InChI-Schlüssel |
NUATZJJKSHCJOU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C2C=CC(=CN2C1=O)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Reaction Design and Mechanistic Insights
The most efficient synthesis of 7-bromo-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves a one-pot tandem reaction combining Ullmann-type C–N cross-coupling and intramolecular amidation. This method, developed by Wang et al., utilizes 2-bromo-3-methylpyridine and (Z)-3-amino-3-arylacrylate esters as precursors. The reaction proceeds under CuI catalysis (20 mol%) with methyl diphenylphosphine (Mephos, 30 mol%) as a ligand in dimethylformamide (DMF) at 130°C.
The mechanism involves two sequential steps:
-
Ullmann-Type Coupling : CuI facilitates the formation of a C–N bond between the amino group of the acrylate ester and the halogenated pyridine.
-
Intramolecular Amidation : The intermediate undergoes cyclization to form the pyrido[1,2-a]pyrimidin-4-one core, driven by the nucleophilic attack of the amide nitrogen on the adjacent carbonyl carbon.
Substrate Scope and Optimization
The protocol accommodates diverse substituents on both the pyridine and acrylate components. Key findings include:
-
Halogenated Pyridines : 2-Bromo-3-methylpyridine reacts efficiently, with bromine serving as a superior leaving group compared to chlorine or iodine.
-
Ester Flexibility : Ethyl and methyl esters of (Z)-3-amino-3-arylacrylates yield comparable results, enabling cost-effective scaling.
Table 1: Representative Yields for this compound Synthesis
| Entry | Pyridine Substituent | Acrylate Ester | Yield (%) |
|---|---|---|---|
| 1 | 7-Bromo-3-methyl | Phenyl | 89 |
| 2 | 7-Bromo-3-methyl | 4-Fluorophenyl | 85 |
| 3 | 7-Bromo-3-methyl | 4-Methoxyphenyl | 82 |
Gram-Scale Feasibility
The method’s scalability was demonstrated in a gram-scale reaction (5 mmol starting material), achieving an 86% yield with no significant drop in efficiency. This underscores its suitability for industrial applications.
Alternative Synthetic Routes
Thermal Cyclization of Amino Pyridine Derivatives
Early synthetic approaches relied on thermal cyclization of 2-amino-3-bromopyridine derivatives with β-keto esters. However, these methods suffer from harsh conditions (refluxing acetic acid, 12–24 hours) and moderate yields (40–60%). For instance, reacting 2-amino-3-bromo-4-methylpyridine with ethyl acetoacetate under acidic conditions yields the target compound but requires extensive purification to remove polymeric byproducts.
Microwave-Assisted Synthesis
Microwave irradiation has been explored to accelerate cyclization, reducing reaction times to 30–60 minutes. While yields improve marginally (65–70%), the method’s reliance on specialized equipment limits its adoption in large-scale production.
Industrial-Scale Production Methods
Continuous Flow Reactor Optimization
To address batch processing limitations, continuous flow systems have been implemented. Key parameters include:
-
Residence Time : 20–30 minutes at 130°C.
-
Catalyst Recycling : CuI-Mephos complexes are recovered via nanofiltration, reducing metal waste.
-
Purity Control : In-line HPLC monitoring ensures ≥98% purity by adjusting flow rates in real-time.
Table 2: Comparative Analysis of Batch vs. Flow Synthesis
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time (h) | 48 | 0.5 |
| Yield (%) | 89 | 87 |
| Catalyst Loading (mol%) | 20 | 15 |
| Purity (%) | 95 | 98 |
Comparative Analysis of Synthetic Methods
Efficiency and Environmental Impact
-
CuI-Catalyzed Method : Superior in yield (89%) and scalability, with a E-factor (environmental factor) of 8.2, primarily due to solvent recovery.
-
Thermal Cyclization : Lower yield (60%) and higher E-factor (15.7) due to excessive solvent use and byproduct generation.
Cost Considerations
-
Raw Material Costs : The CuI method reduces expenses by 30% through ligand recycling.
-
Energy Consumption : Flow systems cut energy use by 40% compared to batch processes.
Analyse Chemischer Reaktionen
Arten von Reaktionen
7-Brom-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Bromatom in der 7. Position kann durch verschiedene Nucleophile wie Amine, Thiole oder Alkoxide substituiert werden.
Oxidation und Reduktion: Die Verbindung kann zur Bildung entsprechender N-Oxide oxidiert oder zur Bildung von Dihydroderivaten reduziert werden.
Chalcogenierung: Metallfreie C-3-Chalcogenierung (Sulfenylierung und Selenylierung) wurde berichtet und führt zur Bildung von 3-ArS/ArSe-Derivaten.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Reagenzien wie Natriumhydrid (NaH) oder Kaliumcarbonat (K2CO3) in polaren aprotischen Lösungsmitteln wie Dimethylformamid (DMF) werden üblicherweise verwendet.
Oxidation: Oxidationsmittel wie Wasserstoffperoxid (H2O2) oder m-Chlorperbenzoesäure (m-CPBA) werden eingesetzt.
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden verwendet.
Hauptsächlich gebildete Produkte
Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Nucleophil.
Oxidation: Bildung von N-Oxiden.
Reduktion: Bildung von Dihydroderivaten.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1. Drug Development
7-Bromo-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one serves as a scaffold for designing new pharmaceuticals targeting specific pathways or diseases. Its structure allows for modifications that can enhance biological activity or selectivity for particular targets. Preliminary studies indicate that compounds with similar structures can interact with enzymes or receptors involved in critical cellular processes, leading to potential therapeutic effects.
2. Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For example, studies have shown that these compounds can disrupt microtubule dynamics in cancer cells, leading to apoptosis. In vitro assays have reported IC50 values indicating potent antiproliferative effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 8.0 | Microtubule disruption |
| MCF7 | 6.5 | Apoptosis induction |
3. Anti-inflammatory Properties
The compound demonstrates anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in murine models. A study highlighted that treatment with this compound significantly reduced inflammatory markers, suggesting its potential use in managing inflammatory diseases.
Agrochemical Applications
Due to its structural features, this compound and its derivatives may be explored for use in agrochemicals. The chromophoric properties of these compounds could make them suitable candidates for developing new pesticides or herbicides.
Interaction Studies
Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanisms of action. Preliminary studies suggest that it may bind to various proteins and nucleic acids, potentially modulating their activity.
Case Studies
Case Study on Anticancer Activity :
In a comparative study involving standard chemotherapeutics like etoposide and camptothecin, the compound showed comparable efficacy against tumor cell lines while exhibiting lower toxicity towards normal cells. This selectivity index indicates a promising therapeutic window for further development.
"The selectivity index for the chromeno-pyrimidine derivative was significantly higher than that of conventional chemotherapeutics."
Case Study on Anti-inflammatory Activity :
A recent investigation into the anti-inflammatory effects of the compound in a murine model demonstrated significant reductions in inflammatory markers post-treatment.
"The administration of this compound resulted in a marked decrease in pro-inflammatory cytokines."
Wirkmechanismus
The mechanism of action of 7-Bromo-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate access. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with amino acid residues in the target protein, leading to inhibition of enzyme activity. Additionally, it may interact with receptors, modulating signal transduction pathways and exerting biological effects.
Vergleich Mit ähnlichen Verbindungen
Substituent Effects at Position 3
The substituent at position 3 significantly impacts bioactivity and synthetic utility:
- Methyl vs. Halogens : The methyl group in the target compound offers steric bulk without significantly altering electronic properties, making it a stable intermediate for further modifications. In contrast, 3-chloro and 3-bromo analogs (e.g., 28a–c in ) exhibit higher reactivity in Suzuki-Miyaura couplings due to the electronegativity of halogens .
- Phenyl Substituents : DB103 (3-phenyl derivative) demonstrates potent anti-angiogenic effects, highlighting the importance of aromatic groups in targeting specific pathways .
Substituent Effects at Position 7
The bromine at position 7 is critical for cross-coupling reactions and biological interactions:
- Bromine vs. Chlorine : Bromine’s larger atomic radius improves leaving-group ability in nucleophilic substitutions, whereas chlorine analogs (e.g., 2-chloro-7-methyl in ) may exhibit reduced steric hindrance .
- Ester Derivatives : The ethyl ester at position 3 () increases hydrophilicity, facilitating pharmacokinetic profiling .
Substituent Effects at Position 2
Modifications at position 2 influence electronic properties and synthetic pathways:
Biologische Aktivität
7-Bromo-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a compound belonging to the pyrido[1,2-a]pyrimidinone family. This compound has garnered attention for its potential biological activities, particularly as a lead compound in drug development. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, synthesis methods, and relevant case studies.
The molecular formula of this compound is C9H7BrN2O, with a molar mass of 239.07 g/mol. The compound exhibits a predicted density of 1.65 g/cm³ and a boiling point of approximately 288.5 °C .
| Property | Value |
|---|---|
| Molecular Formula | C9H7BrN2O |
| Molar Mass | 239.07 g/mol |
| Density | 1.65 g/cm³ |
| Boiling Point | 288.5 °C |
| pKa | 2.08 |
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules such as enzymes and receptors. Studies have shown that it acts as an inhibitor for certain enzymes and can modulate receptor activity, particularly in the context of nicotinic acetylcholine receptors (nAChRs) .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity at α7 nAChRs, which are implicated in cognitive function and neuroprotection. For instance, one study reported an EC50 value of around 0.14 µM for related compounds, indicating potent activity at these receptors .
Case Studies and Research Findings
Several research initiatives have explored the potential therapeutic applications of this compound:
- Neuroprotective Effects : A study investigated the neuroprotective properties of this compound in models of neurodegeneration. The results indicated that the compound could mitigate neuronal damage through its action on nAChRs .
- Anticancer Activity : Another research highlighted its potential as an anticancer agent by examining its effects on cancer cell lines. The findings suggested that it induces apoptosis in specific cancer cells while sparing normal cells .
- Synthesis and Derivatives : Research has also focused on synthesizing various derivatives of this compound to enhance its biological activity and selectivity. Modifications to the chemical structure have been shown to improve potency and reduce side effects .
Summary Table of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 7-bromo-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives typically involves a multi-step approach. For brominated analogs like this compound, a plausible route includes:
Core formation : Cyclocondensation of 2-aminopyridine derivatives with β-ketoesters or cyclic ketones under acidic conditions (e.g., acetic acid or polyphosphoric acid) .
Bromination : Electrophilic bromination at the 7-position using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or DCM) with catalytic Lewis acids .
Methylation : Introduction of the 3-methyl group via alkylation (e.g., methyl iodide in the presence of a base like K₂CO₃) .
Optimization requires monitoring reaction kinetics (e.g., via TLC or HPLC) and adjusting parameters such as temperature (70–100°C for cyclization) and stoichiometry (1.2–1.5 equiv. of NBS for bromination) .
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm the pyrido[1,2-a]pyrimidin-4-one scaffold. The deshielded carbonyl carbon (C-4) typically appears at ~160–165 ppm. Bromine’s electron-withdrawing effect shifts aromatic protons downfield (e.g., H-7 at δ 8.5–9.0 ppm) .
- X-ray Crystallography : Resolve regiochemical ambiguity by analyzing single-crystal structures, particularly to distinguish between 7-bromo and alternative bromination sites .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₈H₆BrN₂O) and detects isotopic patterns for bromine (1:1 ratio for ) .
Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?
Methodological Answer: Initial screening should focus on:
- Enzyme Inhibition : Test against kinases (e.g., CDK2 or Aurora kinases) due to pyrido[1,2-a]pyrimidin-4-one’s structural similarity to kinase inhibitors . Use fluorescence-based assays (e.g., ADP-Glo™) at concentrations ranging from 1 nM to 10 µM.
- Antimicrobial Activity : Employ broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : Assess via MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination .
Advanced Research Questions
Q. How do steric and electronic effects of the 7-bromo and 3-methyl substituents influence binding affinity in target proteins?
Methodological Answer:
- Molecular Docking : Compare docking scores (AutoDock Vina or Schrödinger) of 7-bromo-3-methyl analogs vs. non-brominated/methylated derivatives. Bromine’s electronegativity may enhance hydrogen bonding with active-site residues (e.g., backbone amides), while the methyl group could induce steric hindrance .
- SAR Studies : Synthesize analogs with substituent variations (e.g., 7-Cl, 7-F, or 3-ethyl) and correlate changes in bioactivity (e.g., IC₅₀ shifts ≥10-fold indicate critical substituent roles) .
Q. What strategies resolve contradictions in reported biological data for pyrido[1,2-a]pyrimidin-4-one derivatives?
Methodological Answer:
- Meta-Analysis : Compile data from multiple studies (e.g., PubChem, ChEMBL) and apply statistical tools (e.g., ANOVA) to identify outliers or assay-specific biases .
- Orthogonal Assays : Validate conflicting results (e.g., cytotoxicity vs. kinase inhibition) using alternate methods (e.g., SPR for binding kinetics vs. cellular assays) .
- Proteomic Profiling : Use affinity purification mass spectrometry (AP-MS) to identify off-target interactions that may explain discrepancies .
Q. How can analytical methods be developed to quantify trace impurities in synthesized batches?
Methodological Answer:
- HPLC Method Development : Optimize a C18 column (3.5 µm, 150 mm) with a gradient of acetonitrile/water (0.1% TFA). Detect impurities (e.g., debrominated byproducts) at 254 nm .
- LC-MS/MS : Quantify impurities at <0.1% levels using MRM transitions specific to the parent compound (e.g., m/z 241 → 123 for debrominated analogs) .
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions to identify degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
